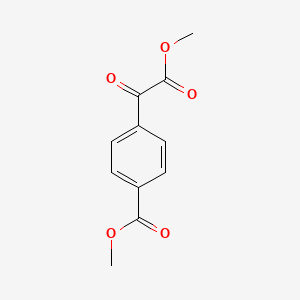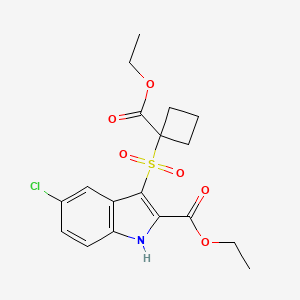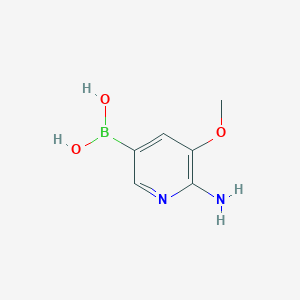
(6-Amino-5-methoxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-5-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-methoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and scalability of the process . These methods allow for the precise control of reaction parameters, leading to consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-5-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(6-Amino-5-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Amino-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In Chan-Lam coupling, the boronic acid undergoes oxidative addition to the copper catalyst, followed by reductive elimination to form the carbon-heteroatom bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the amino group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group.
6-Amino-5-methoxypyridine-3-boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(6-Amino-5-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C6H9BN2O3 |
|---|---|
Poids moléculaire |
167.96 g/mol |
Nom IUPAC |
(6-amino-5-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3,(H2,8,9) |
Clé InChI |
AQWNUXXOORESKN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




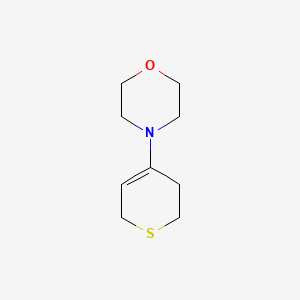
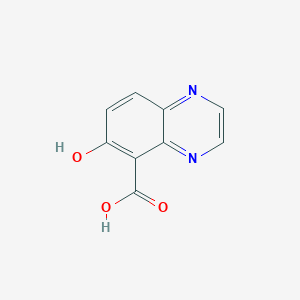
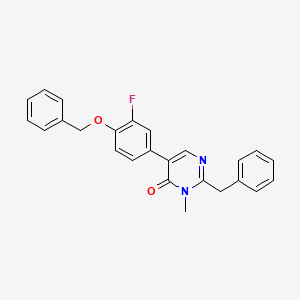

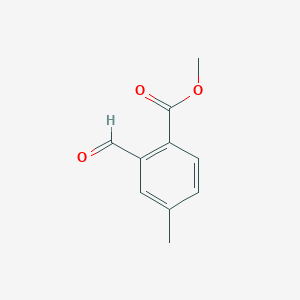


![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

